5-hydroxyimino-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound with the identifier “5-hydroxyimino-2-sulfanylidene-1,3-diazinane-4,6-dione” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “5-hydroxyimino-2-sulfanylidene-1,3-diazinane-4,6-dione” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction pathway.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reaction. Common conditions include
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are carried out in large reactors designed to handle significant volumes of reactants and products.
Continuous Processing: Industrial production often employs continuous processing techniques to maintain a steady output of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “5-hydroxyimino-2-sulfanylidene-1,3-diazinane-4,6-dione” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to a decrease in the oxidation state.
Substitution: In this reaction, one functional group in the compound is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
The reactions involving the compound with the identifier “this compound” typically use common reagents such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reagents: These can vary widely depending on the specific substitution reaction but may include halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The product may be an oxidized form of the original compound, such as an alcohol being converted to a ketone.
Reduction: The product may be a reduced form, such as a ketone being converted to an alcohol.
Substitution: The product will have a different functional group in place of the original, such as a halogen replacing a hydroxyl group.
Scientific Research Applications
The compound with the identifier “5-hydroxyimino-2-sulfanylidene-1,3-diazinane-4,6-dione” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in studies involving biological systems, such as enzyme reactions or metabolic pathways.
Medicine: Research into the compound’s potential therapeutic effects or its role in drug development is ongoing.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which the compound with the identifier “5-hydroxyimino-2-sulfanylidene-1,3-diazinane-4,6-dione” exerts its effects involves specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways: The interaction with these targets can lead to changes in cellular pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
The compound with the identifier “5-hydroxyimino-2-sulfanylidene-1,3-diazinane-4,6-dione” can be compared to other similar compounds, such as:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of the compound with the identifier “this compound” lies in its specific molecular structure and reactivity, which may differ from other similar compounds. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
5-hydroxyimino-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3S/c8-2-1(7-10)3(9)6-4(11)5-2/h10H,(H2,5,6,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRSQLJTGMVFDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NO)C(=O)NC(=S)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NO)C(=O)NC(=S)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.